molecular formula C9H22NO4P B12792506 Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester CAS No. 104702-32-1

Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester

Cat. No.: B12792506
CAS No.: 104702-32-1
M. Wt: 239.25 g/mol
InChI Key: NYGAMHRIFHIGKG-UHFFFAOYSA-N
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Description

Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is a chemical compound with the molecular formula C10H24NO4P It is an ester derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a hexyl group and another by a 2-(methylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester typically involves the esterification of phosphoric acid with hexanol and 2-(methylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

H3PO4+C6H13OH+HOCH2CH2NHCH3C6H13OPO3CH2CH2NHCH3+2H2O\text{H}_3\text{PO}_4 + \text{C}_6\text{H}_{13}\text{OH} + \text{HOCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{C}_6\text{H}_{13}\text{OPO}_3\text{CH}_2\text{CH}_2\text{NHCH}_3 + 2\text{H}_2\text{O} H3​PO4​+C6​H13​OH+HOCH2​CH2​NHCH3​→C6​H13​OPO3​CH2​CH2​NHCH3​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The reaction mixture is typically heated to around 100°C to drive the esterification process to completion.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.

    Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different phosphoric acid esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce hexanol and 2-(methylamino)ethanol.

Scientific Research Applications

Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoric acid esters.

    Biology: The compound can be used in studies involving phosphorylation and dephosphorylation processes.

    Industry: The compound is used in the production of flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester involves its ability to interact with various molecular targets through phosphorylation. The ester groups can be hydrolyzed to release phosphoric acid, which can then participate in phosphorylation reactions. These reactions are crucial in regulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, monohexyl ester
  • Phosphoric acid, mono(2-(methylamino)ethyl) ester
  • Phosphoric acid, monoethyl ester

Uniqueness

Phosphoric acid, monohexyl mono(2-(methylamino)ethyl) ester is unique due to the presence of both a hexyl group and a 2-(methylamino)ethyl group. This dual substitution provides the compound with distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.

Properties

CAS No.

104702-32-1

Molecular Formula

C9H22NO4P

Molecular Weight

239.25 g/mol

IUPAC Name

hexyl 2-(methylazaniumyl)ethyl phosphate

InChI

InChI=1S/C9H22NO4P/c1-3-4-5-6-8-13-15(11,12)14-9-7-10-2/h10H,3-9H2,1-2H3,(H,11,12)

InChI Key

NYGAMHRIFHIGKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)([O-])OCC[NH2+]C

Origin of Product

United States

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